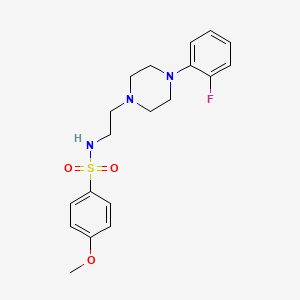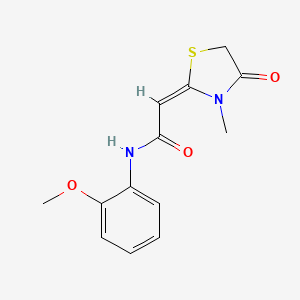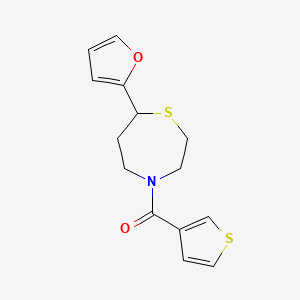![molecular formula C12H18N2O B2927857 4-[(3-Methylmorpholin-4-yl)methyl]aniline CAS No. 1156646-14-8](/img/structure/B2927857.png)
4-[(3-Methylmorpholin-4-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(3-Methylmorpholin-4-yl)methyl]aniline” is a chemical compound with the CAS Number: 1156646-14-8 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 4-[(3-methyl-4-morpholinyl)methyl]aniline .
Molecular Structure Analysis
The InChI code for “4-[(3-Methylmorpholin-4-yl)methyl]aniline” is 1S/C12H18N2O/c1-10-9-15-7-6-14(10)8-11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“4-[(3-Methylmorpholin-4-yl)methyl]aniline” is a powder that is stored at room temperature .科学的研究の応用
Optical Materials and Sensing Applications
- Azo-Based Schiff Bases Synthesis : Schiff bases derived from azo compounds, similar in structural motif to "4-[(3-Methylmorpholin-4-yl)methyl]aniline," have been synthesized and characterized for their optical properties. These compounds show potential in optical applications due to their significant absorption characteristics and thermal stability. The study by Shili et al. (2020) detailed the synthesis and optical properties of such azo-based phenylthiophene Schiff bases, highlighting their potential in the development of advanced optical materials (Shili et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Compounds structurally related to "4-[(3-Methylmorpholin-4-yl)methyl]aniline" have been explored for their efficacy as corrosion inhibitors. Daoud et al. (2014) investigated a new synthesized thiophene Schiff base's ability to inhibit corrosion on mild steel in acidic solutions, showing that such compounds can serve as efficient corrosion inhibitors, with the efficiency increasing alongside the concentration of the inhibitor (Daoud et al., 2014).
Luminescent Materials
- Bi-Functionalized Luminescent Metal-Organic Frameworks : Jin and Yan (2021) designed a bi-functionalized luminescent metal-organic framework (MOF) for sensitive detection of 4-Aminophenol (4-AP), a biomarker for aniline exposure. This study underscores the utility of molecular frameworks incorporating functionalities similar to "4-[(3-Methylmorpholin-4-yl)methyl]aniline" in sensing applications, especially for health monitoring (Jin & Yan, 2021).
Electronic and Photovoltaic Applications
- Electrochromic Materials Development : The synthesis and application of novel electrochromic materials incorporating nitrotriphenylamine units demonstrate the potential of "4-[(3-Methylmorpholin-4-yl)methyl]aniline" derivatives in NIR-region electrochromic devices. Li et al. (2017) synthesized several novel materials showing excellent optical contrasts, high coloration efficiencies, and fast switching speeds, suitable for electrochromic applications (Li et al., 2017).
Catalysis
- Catalytic Activity in Organic Synthesis : Studies have also explored the catalytic activities of compounds related to "4-[(3-Methylmorpholin-4-yl)methyl]aniline" in organic synthesis reactions, such as the hydroaminomethylation of olefins to produce N-arylated amines. Zheng and Wang (2019) highlighted an efficient catalytic system for synthesizing N-arylated amines, showcasing the versatility of related compounds in catalysis (Zheng & Wang, 2019).
Safety And Hazards
The safety information for “4-[(3-Methylmorpholin-4-yl)methyl]aniline” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
4-[(3-methylmorpholin-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-9-15-7-6-14(10)8-11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVBLGUSQYADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylmorpholin-4-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)

![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2927792.png)



